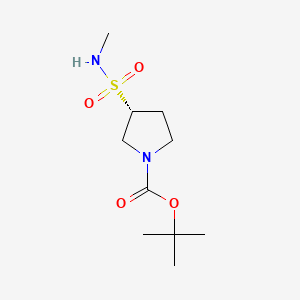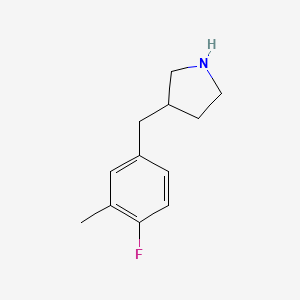amine](/img/structure/B13588403.png)
[2-(3-Bromo-2-fluorophenyl)ethyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-fluorophenyl)ethylamine is an organic compound with the molecular formula C9H11BrFN It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenyl)ethylamine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylethylamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.
Methylation: The amine group is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and fluorination reactions, followed by methylation. These processes would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products where the bromine atom is replaced by other nucleophiles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for its potential as a pharmacophore in drug design.
Biological Activity: Studied for its interactions with biological targets, such as enzymes and receptors.
Industry:
Material Science:
Chemical Manufacturing: Used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Phenylethylamine: The parent compound without the bromine and fluorine substituents.
3-Bromo-2-fluorophenylethylamine: Similar structure but without the methyl group on the amine.
2-(3-Bromo-2-fluorophenyl)ethylamine: Similar structure but without the methyl group.
Uniqueness:
- The presence of both bromine and fluorine atoms on the phenyl ring makes 2-(3-Bromo-2-fluorophenyl)ethylamine unique in terms of its chemical reactivity and potential applications.
- The methylation of the amine group can influence its biological activity and pharmacokinetic properties.
This article provides a comprehensive overview of 2-(3-Bromo-2-fluorophenyl)ethylamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11BrFN |
|---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(3-bromo-2-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-6-5-7-3-2-4-8(10)9(7)11/h2-4,12H,5-6H2,1H3 |
InChI Key |
ACTHJYDQGFWQJK-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


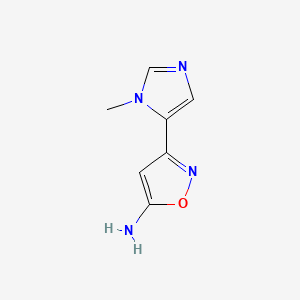
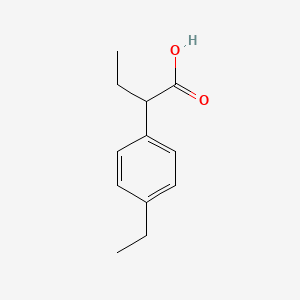
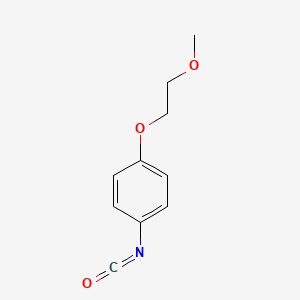
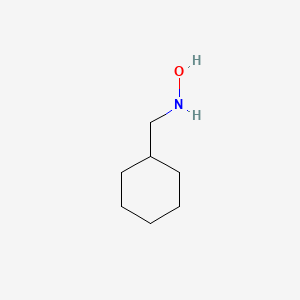
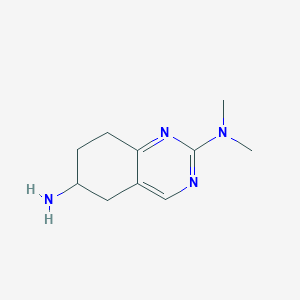

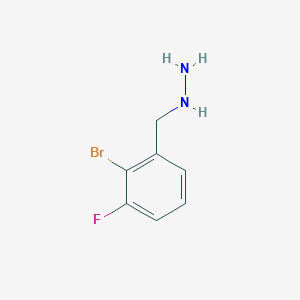
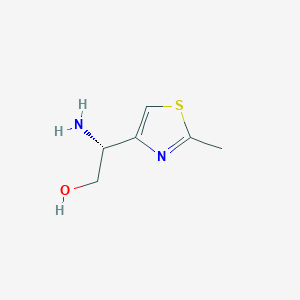

![3-({bicyclo[4.1.0]heptan-3-yl}methyl)-N,N-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B13588387.png)
![N-{[(3R,4S)-1-[3-(2-methoxyphenyl)propyl]-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13588396.png)
![4-[4-(Propan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B13588397.png)
